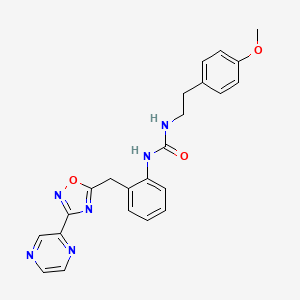

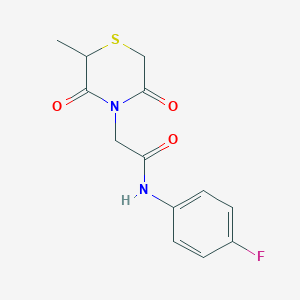

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C22H28FN3O3S . It has an average mass of 433.539 Da and a monoisotopic mass of 433.183533 Da .

Molecular Structure Analysis

The compound has a complex structure that includes a benzofuran ring, a piperazine ring, and a sulfonyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 9 freely rotating bonds . Its ACD/LogP value is 3.06, indicating its lipophilicity . The polar surface area is 78 Å2, and the molar refractivity is 116.2±0.4 cm3 .科学的研究の応用

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent, chemically related to the target compound due to its sulfonate and piperazine moieties, was synthesized for analytical derivatization in liquid chromatography. This reagent is used for sensitive detection after tagging to an analyte, showcasing an application in enhancing liquid chromatographic analyses through derivatization, which allows for more sensitive and specific detection of analytes in complex mixtures (Hsin‐Lung Wu et al., 1997).

Orexin 1 and 2 Receptor Antagonism

Research into N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound structurally related to the target chemical, has demonstrated its role as a novel orexin 1 and 2 receptor antagonist, developed for the treatment of insomnia. The study involved determining the disposition of this compound in humans, highlighting its potential therapeutic application in sleep disorders (C. Renzulli et al., 2011).

Serotonin 5-HT(1A) Receptor Imaging

A derivative containing the fluoropyridinyl, piperazinyl, and carboxamide moieties has been developed as a PET radioligand for in vivo quantification of 5-HT1A receptors, indicating its utility in neuropsychiatric disorder studies. The cyclohexanecarboxamide derivative, in particular, showed high brain uptake, slow clearance, and stability, promising an improved method for studying 5-HT1A receptors (Gonzalo García et al., 2014).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Compounds with structural similarities, specifically in the benzofuran and piperazine components, have been synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis DNA GyrB, an essential enzyme for bacterial DNA replication. This research illustrates the potential of these compounds in developing new antituberculosis medications, highlighting a critical area of infectious disease research (K. Reddy et al., 2014).

作用機序

Target of Action

The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide It’s worth noting that some substituted benzofurans have shown dramatic anticancer activities

Mode of Action

The specific mode of action of This compound It’s known that the compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This structure could potentially interact with its targets in a unique way.

Biochemical Pathways

The specific biochemical pathways affected by This compound Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound has a molecular weight of 3424 g/mol and a computed XLogP3-AA value of 22. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of This compound Some substituted benzofurans have shown significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which is vital for nucleotide synthesis and adenosine regulation. The compound’s interaction with these transporters is non-competitive and irreversible, indicating a strong and lasting effect on nucleoside transport .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting nucleoside transporters, the compound can alter the availability of nucleosides within the cell, impacting nucleotide synthesis and energy metabolism. This can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. Additionally, the compound’s effects on adenosine regulation can influence signaling pathways that rely on adenosine as a signaling molecule .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the nucleoside transporters ENT1 and ENT2, inhibiting their function. This inhibition is non-competitive, meaning the compound does not compete with nucleosides for binding sites but rather binds to a different site on the transporter. This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for nucleosides . The compound’s binding is also irreversible, suggesting a covalent modification or a very stable non-covalent interaction with the transporter.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under typical laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the compound’s inhibitory effects on nucleoside transporters persist even after the compound is removed from the environment, indicating a lasting impact on cellular function . Over extended periods, the compound may lead to changes in gene expression and cellular metabolism as cells adapt to the altered nucleoside availability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing cell death. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on nucleoside transporters .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and adenosine regulation. By inhibiting nucleoside transporters, the compound can affect the flux of nucleosides into cells, altering the balance of nucleotide pools and impacting metabolic processes that depend on nucleosides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with nucleoside transporters plays a significant role in its distribution, as it can accumulate in cells that express these transporters. The compound’s localization and accumulation can affect its overall activity and function within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on nucleoside transport and metabolism. The localization of the compound can impact its activity and function, as different cellular compartments have distinct roles in nucleoside metabolism and signaling .

特性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S/c22-17-6-2-3-7-18(17)24-10-12-25(13-11-24)30(27,28)14-9-23-21(26)20-15-16-5-1-4-8-19(16)29-20/h1-8,15H,9-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOZBWWTXNUOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2615647.png)

![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)

![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2615652.png)

![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2615654.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)

![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)